molecular formula C14H11ClN2 B2955194 2-(2-Chlorobenzyl)-1H-benzimidazole CAS No. 213133-88-1

2-(2-Chlorobenzyl)-1H-benzimidazole

Cat. No.: B2955194
CAS No.: 213133-88-1
M. Wt: 242.71
InChI Key: XYDPQCXIGVLALP-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class Benzimidazoles are known for their wide range of biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzyl)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or ethanol. The reaction conditions often require heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chlorobenzyl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The benzimidazole ring can participate in redox reactions under appropriate conditions.

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazoles, while oxidation and reduction can modify the functional groups attached to the benzimidazole ring.

Scientific Research Applications

2-(2-Chlorobenzyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The 2-chlorobenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound without the 2-chlorobenzyl group.

    2-Chlorobenzimidazole: A similar compound with a chlorine atom directly attached to the benzimidazole ring.

    2-Benzylbenzimidazole: A compound with a benzyl group instead of a 2-chlorobenzyl group.

Uniqueness

2-(2-Chlorobenzyl)-1H-benzimidazole is unique due to the presence of the 2-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDPQCXIGVLALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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